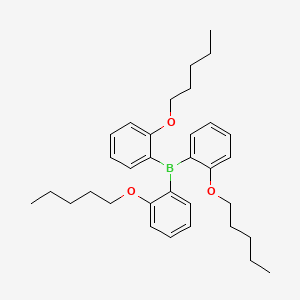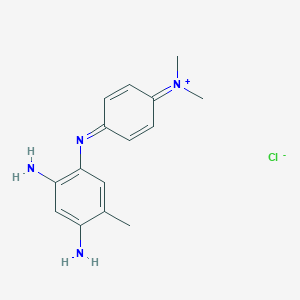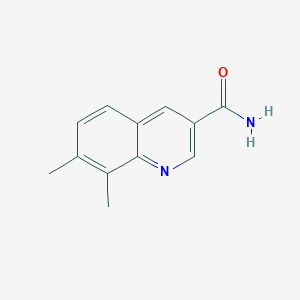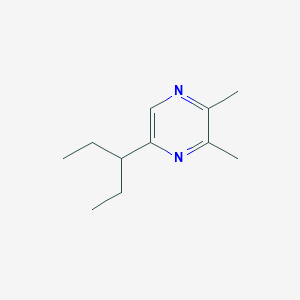
2,3-Dimethyl-5-(pentan-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate, can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(pentan-3-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with hydrogenated positions.
Substitution: Functionalized pyrazine derivatives with various substituents.
Scientific Research Applications
2,3-Dimethyl-5-(pentan-3-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Lacks the pentan-3-yl substituent, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Has methyl groups at different positions, leading to variations in reactivity and biological activities.
2,3-Dimethyl-5-ethylpyrazine:
Uniqueness
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. Its combination of methyl and pentan-3-yl groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
75492-05-6 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3-dimethyl-5-pentan-3-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-10(6-2)11-7-12-8(3)9(4)13-11/h7,10H,5-6H2,1-4H3 |
InChI Key |
HONJRKJERIOOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


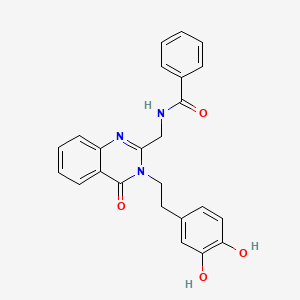
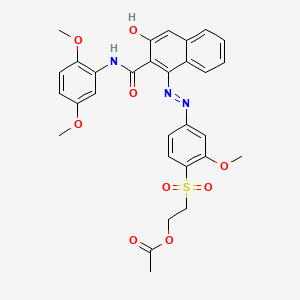


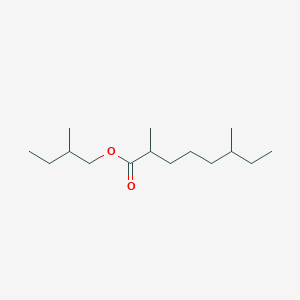

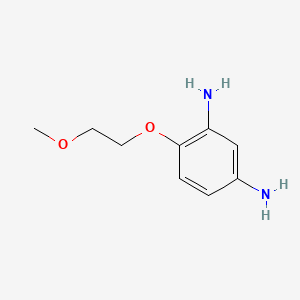

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
